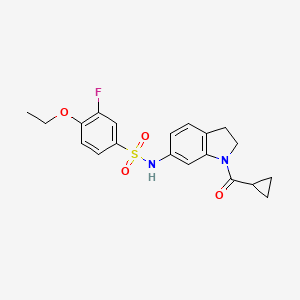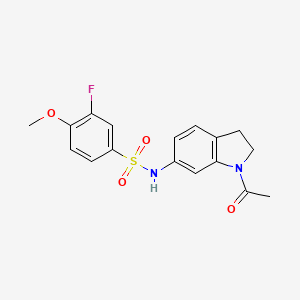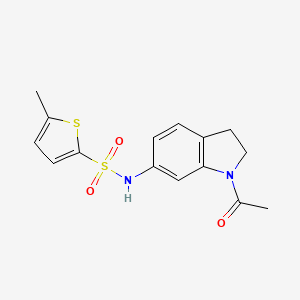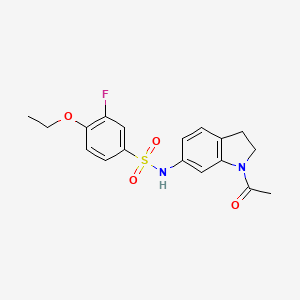![molecular formula C12H9BrClNOS B6536702 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-87-9](/img/structure/B6536702.png)
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has a wide range of applications in scientific research due to its unique chemical structure and properties. It can be used to form complexes with metal ions, which can be used to study the properties of metals. It can also be used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. Additionally, this compound can be used in the synthesis of catalysts, which can be used to facilitate chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is based on its ability to form complexes with metal ions. When this compound reacts with a metal ion, it forms a coordination complex. This coordination complex alters the properties of the metal ion, which can be used to study the properties of the metal ion. Additionally, the coordination complex can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects on humans or other organisms. It is not toxic and is not known to be carcinogenic or mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide in laboratory experiments include its high solubility, its ability to form stable complexes with metal ions, and its low toxicity. The main limitation of using this compound in laboratory experiments is its limited availability.
Direcciones Futuras
The future directions of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide research include further studies of its ability to form complexes with metal ions, its use in the synthesis of catalysts, and its potential applications in the pharmaceutical industry. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and carcinogenicity. Finally, further research could be done to explore the potential for this compound to be used as a drug delivery system.
Métodos De Síntesis
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized from 3-bromo-2-chlorobenzamide and thiophen-3-ylmethyl bromide via a nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is complete when the bromine and chlorine atoms are replaced by the thiophen-3-ylmethyl group.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536692.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6536719.png)
